2,4-dichloro-5-methyl-6-phenylpyrimidine
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Overview
Description
2,4-Dichloro-5-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H8Cl2N2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-6-phenylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a methyl and phenyl substituent in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds, N-methylpiperazine, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen gas in the presence of palladium on carbon (Pd/C) can be used for reduction reactions.
Major Products Formed
Scientific Research Applications
2,4-Dichloro-5-methyl-6-phenylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, pyrimidine derivatives are known to inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular pathways depend on the specific biological context and the nature of the substituents on the pyrimidine ring .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the phenyl group at position 6.
2,4-Dichloro-5-methylpyrimidine: Similar but lacks the phenyl group at position 6.
2,4-Dichloro-6-phenylpyrimidine: Similar but lacks the methyl group at position 5.
Uniqueness
2,4-Dichloro-5-methyl-6-phenylpyrimidine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
CAS No. |
23956-69-6 |
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Molecular Formula |
C11H8Cl2N2 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2,4-dichloro-5-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-9(8-5-3-2-4-6-8)14-11(13)15-10(7)12/h2-6H,1H3 |
InChI Key |
MIOVUZDBKROLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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